molecular formula C22H24BrNO3 B4166067 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4166067
M. Wt: 430.3 g/mol
InChI Key: ZLZXUMCYATTZBC-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C19H18BrNO3 . This compound is characterized by the presence of a bromine atom, a hydroxy group, and a mesityl group attached to an indole core. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the bromine atom with an amino group yields an amino-indole derivative .

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The mesityl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO3/c1-5-8-24-18-7-6-16(23)11-17(18)22(27,21(24)26)12-19(25)20-14(3)9-13(2)10-15(20)4/h6-7,9-11,27H,5,8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZXUMCYATTZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

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